molecular formula C6H7ClN2O B2844699 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one CAS No. 1780892-49-0

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one

Cat. No.: B2844699
CAS No.: 1780892-49-0
M. Wt: 158.59
InChI Key: ZEKGZIARIDUTIH-UHFFFAOYSA-N
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Description

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one is an organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with chloroacetyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: 1-methylimidazole, chloroacetyl chloride

    Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., dichloromethane), room temperature

    Procedure: The reactants are mixed in the solvent, and the reaction is allowed to proceed at room temperature. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), acidic or basic conditions

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid or ketone.

Scientific Research Applications

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one can be compared with other imidazole derivatives, such as:

    1-Methylimidazole: A simpler imidazole derivative used as a precursor in various syntheses.

    2-Chloro-1-methylimidazole: Similar in structure but with the chlorine atom at a different position, leading to different reactivity and applications.

    1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one: An isomer with the chlorine atom at the 2-position, which may exhibit different chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-1-methylimidazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4(10)6-8-3-5(7)9(6)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKGZIARIDUTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(N1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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